rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid
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Overview
Description
rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-1-((1R,2S,4R)-Bicyclo[221]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at various positions on the bicyclic core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl methacrylate
- 2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate
- 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate .
Uniqueness
rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its bicyclic structure provides a rigid framework that can be exploited in various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H25NO6 |
---|---|
Molecular Weight |
327.37 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H25NO6/c18-15(19)11-23-8-7-22-6-5-21-4-3-17-16(20)14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2,(H,17,20)(H,18,19)/t12-,13+,14+/m1/s1 |
InChI Key |
KKFMIHVAYHSQEJ-RDBSUJKOSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)C(=O)NCCOCCOCCOCC(=O)O |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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